N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a benzamide core substituted with hydroxy, methylsulfanyl, and dimethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the hydroxy, methylsulfanyl, and dimethoxy groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the benzamide to an amine.
Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the dimethoxy groups can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and enzyme interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it suitable for use in various industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The dimethoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide
- N-[2-Hydroxy-2-methyl-4-(methylsulfanyl)butyl]-4-methyl-2-thiophenecarboxamide
Uniqueness
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21NO4S |
---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C14H21NO4S/c1-18-12-6-10(7-13(8-12)19-2)14(17)15-9-11(16)4-5-20-3/h6-8,11,16H,4-5,9H2,1-3H3,(H,15,17) |
InChI Key |
VVWMKGVXHDFKSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(CCSC)O)OC |
Origin of Product |
United States |
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